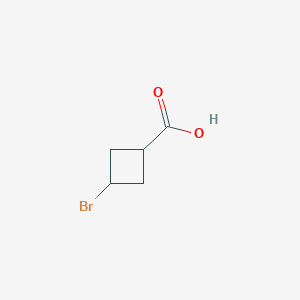

3-Bromocyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXXMCROALAIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378752-12-5, 2309467-86-3 | |

| Record name | 3-bromocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromocyclobutane-1-carboxylic acid physicochemical properties

<An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive bromine atom and the versatile carboxylic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry of the molecule, existing as cis and trans isomers, further adds to its utility, allowing for the fine-tuning of molecular architecture in drug design. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its handling and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H7BrO2 | PubChem[1] |

| Molecular Weight | 179.01 g/mol | PubChem[1] |

| CAS Number | 1378752-12-5 | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| pKa | Estimated to be in the range of 4-5, typical for carboxylic acids.[2][3] | |

| XlogP | 1.1 | PubChem[1] |

Structural Elucidation and Spectral Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (10-13 ppm) and can be concentration-dependent.[4] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other.

-

¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the two carbons of the cyclobutane ring bonded to the bromine and the carboxylic acid, and the remaining two carbons of the ring.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carbonyl group will be observed between 1710 and 1760 cm⁻¹.[4]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Experimental Protocols

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Determination

Objective: To quickly assess the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Place a small amount (approximately 10-20 mg) of this compound into a series of labeled test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) in a stepwise manner.[6]

-

After each addition of solvent, vigorously agitate the test tube for 30-60 seconds.[6][7]

-

Visually inspect the solution for the complete dissolution of the solid.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of the compound in a specific solvent at a given temperature.

Methodology:

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/L or mol/L.

Caption: Workflow for solubility determination.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a carboxylic acid at different pH values.

Potentiometric Titration

Objective: To determine the pKa of this compound by titration with a standard base.

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.[8]

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the solution of the acid.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

-

Record the pH of the solution after each addition of the base.

-

Plot the pH of the solution as a function of the volume of base added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

Caption: Potentiometric titration workflow for pKa determination.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[9] It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in drug discovery. The cyclobutane ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets. The carboxylic acid moiety is a common functional group in many drugs and can participate in important interactions with biological receptors.[10][11] Furthermore, the bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, coupled with safe handling practices, is essential for its successful application in the laboratory. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its utility in the development of novel molecules with desired biological activities.

References

- 1. This compound | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - this compound (C5H7BrO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. saltise.ca [saltise.ca]

- 8. web.williams.edu [web.williams.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromocyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 3-Bromocyclobutane-1-carboxylic acid (C₅H₇BrO₂; MW: 179.01 g/mol ).[1] As direct experimental spectra for this specific compound are not widely available in public databases, this document employs a predictive approach grounded in fundamental spectroscopic principles and validated by data from structurally analogous compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive spectral library and the underlying rationale for spectral interpretation. Detailed experimental protocols for acquiring such data are also provided to ensure methodological integrity.

Introduction: The Structural Context

This compound is a disubstituted cyclobutane derivative featuring two key functional groups: a carboxylic acid and a bromine atom. The stereochemistry of the compound (cis or trans) will significantly influence its spectral properties, particularly in NMR. For the purpose of this guide, we will consider both isomers where relevant. The strained four-membered ring, the electron-withdrawing nature of the bromine atom, and the acidic proton of the carboxyl group all contribute to a unique spectral fingerprint. Understanding these contributions is paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the carboxylic acid proton. The chemical shifts are influenced by the proximity to the bromine and carboxylic acid groups.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 10-13 ppm.[2][3] Its chemical shift is highly dependent on concentration and the specific solvent used due to hydrogen bonding.[3][4] In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.[3][5]

-

Ring Protons (-CH-):

-

H1 (proton on the carbon with the carboxyl group): This proton is alpha to the carbonyl group and will be deshielded, with a predicted chemical shift around 2.8-3.2 ppm.[3] Its multiplicity will depend on the stereochemistry and coupling with adjacent protons.

-

H3 (proton on the carbon with the bromine atom): This proton is alpha to the electronegative bromine atom and will also be significantly deshielded, likely appearing in the range of 4.0-4.5 ppm. Its multiplicity will be a complex multiplet due to coupling with neighboring protons.

-

Ring Methylene Protons (-CH₂-): The remaining four protons on the cyclobutane ring will appear as complex multiplets in the range of 2.0-2.8 ppm. The cis and trans isomers would exhibit different coupling constants and potentially different chemical shifts for these protons.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH(Br) | 4.0 - 4.5 | Multiplet |

| -CH(COOH) | 2.8 - 3.2 | Multiplet |

| -CH₂- | 2.0 - 2.8 | Complex Multiplets |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the 175-185 ppm region for a saturated aliphatic acid.[6][7][8]

-

Ring Carbons (-C-):

-

C1 (carbon attached to -COOH): This carbon will be deshielded by the carboxyl group, with a predicted chemical shift of approximately 40-50 ppm.

-

C3 (carbon attached to Br): The carbon bearing the bromine atom will be significantly affected, with a predicted chemical shift in the range of 45-55 ppm.

-

C2/C4 (methylene carbons): These carbons are expected to appear in the aliphatic region, around 25-35 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 175 - 185 |

| -C(Br) | 45 - 55 |

| -C(COOH) | 40 - 50 |

| -CH₂- | 25 - 35 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and determine the multiplicities. Assign peaks based on predicted chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule.

Predicted IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹.[2][6][7][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[9]

-

C-H Stretch (Aliphatic): Sharp to medium intensity peaks are predicted in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclobutane ring.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption is expected in the range of 1700-1725 cm⁻¹ for a saturated, dimerized carboxylic acid.[2][6][7][9] If the acid is monomeric, this peak can shift to a higher wavenumber (around 1760 cm⁻¹).[6]

-

C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹.[2][9]

-

O-H Bend: A medium, broad peak is predicted around 920 cm⁻¹.[2]

-

C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Cyclobutane | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | ~920 | Medium, Broad |

| Alkyl Bromide | C-Br Stretch | 500 - 600 | Medium-Strong |

Experimental Protocol for IR Data Acquisition (Solid Sample)

A common and effective method for solid samples is the thin solid film method.[10]

-

Sample Preparation:

-

Place a small amount (approx. 50 mg) of this compound into a small vial.[10]

-

Add a few drops of a volatile solvent like methylene chloride or acetone to dissolve the solid.[10]

-

Using a pipette, place a drop of this solution onto the surface of a salt plate (e.g., KBr or NaCl).[10]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR instrument.

-

Acquire a background spectrum of the clean, empty beam path.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[11][12]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be a doublet due to the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[13] Therefore, two peaks of nearly equal intensity will be observed at m/z = 178 and m/z = 180, corresponding to [C₅H₇⁷⁹BrO₂]⁺ and [C₅H₇⁸¹BrO₂]⁺, respectively. The molecular ion peak for cyclobutane derivatives can sometimes be weak or absent.[14]

-

Key Fragmentation Pathways:

-

Loss of Bromine: A very common fragmentation for alkyl bromides is the loss of a bromine radical (•Br), leading to a cation.[13] This would result in a peak at m/z = 99 ([C₅H₇O₂]⁺).

-

Loss of Carboxyl Group: Cleavage of the bond next to the carbonyl group can result in the loss of the carboxyl group (•COOH), leading to a fragment ion at m/z = 133/135 ([C₄H₆Br]⁺).[15]

-

Ring Cleavage: Cyclobutane rings can undergo fragmentation to produce ethene (C₂H₄, 28 Da).[16] The primary fragmentation of cyclobutane itself gives a base peak at m/z = 28.[16] We can expect fragments corresponding to the loss of ethene from the molecular ion or other fragment ions.

-

McLafferty Rearrangement: While less direct for this structure, rearrangements are possible.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |

| 178 / 180 | [C₅H₇BrO₂]⁺ | Molecular Ion (M⁺) |

| 133 / 135 | [C₄H₆Br]⁺ | Loss of •COOH |

| 99 | [C₅H₇O₂]⁺ | Loss of •Br |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[11]

-

GC Method:

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Inject 1 µL of the sample in splitless mode.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.[11]

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak. Identify the molecular ion and major fragment ions.

Integrated Spectral Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all spectral data. The following workflow illustrates the logical process for analyzing an unknown sample believed to be this compound.

Caption: Workflow for integrated spectral analysis.

Conclusion

This guide provides a detailed predictive framework for the spectral analysis of this compound. By combining predicted NMR, IR, and MS data with established experimental protocols, researchers are equipped to confidently identify and characterize this molecule. The causality behind the predicted spectral features is rooted in the fundamental principles of spectroscopy and the electronic effects of the constituent functional groups. This document serves as a practical tool for scientists in the field, bridging the gap between theoretical prediction and experimental validation.

References

- 1. This compound | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid (CAS No. 1378752-12-5)

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its rigid, non-planar structure serves as a conformationally restricted scaffold, enabling chemists to project substituents into well-defined vectors in space. This property is instrumental in optimizing ligand-receptor interactions and exploring structure-activity relationships (SAR) with high fidelity.

This guide provides a comprehensive technical overview of This compound , a versatile building block that combines the structural rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common feature in numerous bioactive molecules, often crucial for target binding, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This unique combination makes it a strategic asset for chemists aiming to develop novel therapeutics.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of this compound are summarized below. As a research chemical, it is typically available as a mixture of cis and trans diastereomers.[1]

| Property | Value | Source(s) |

| CAS Number | 1378752-12-5 | PubChem[2], Pharmaffiliates[1] |

| Molecular Formula | C₅H₇BrO₂ | PubChem[2] |

| Molecular Weight | 179.01 g/mol | PubChem[2], Anax Laboratories[3] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-Bromocyclobutanecarboxylic acid, trans-3-bromocyclobutanecarboxylic acid, cis-3-bromocyclobutanecarboxylic acid | PubChem[2], Moldb[4] |

| Purity | Typically ≥95% | AKSci[5], Anax Laboratories[3] |

| Storage | Store long-term in a cool, dry place. Sealed in dry, room temperature. | AKSci[5], BLD Pharm[6] |

Section 2: Synthetic Pathways and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for CAS number 1378752-12-5 are not extensively detailed in the public domain, a logical and scalable synthesis can be devised from common starting materials based on established cyclobutane chemistry.[7][8] A plausible retrosynthetic analysis points towards a pathway starting from the cyclization of a malonic ester derivative, followed by functional group manipulation.

Proposed Synthetic Workflow

The synthesis hinges on the construction of the cyclobutane ring, a classic challenge in organic chemistry. A robust method involves the dialkylation of a malonate ester with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation. Subsequent functionalization would yield the target compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. 1931900-04-7 | trans-3-Bromocyclobutane-1-carboxylic acid - Moldb [moldb.com]

- 5. 1378752-12-5 this compound AKSci 6195CZ [aksci.com]

- 6. 1378752-12-5|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with precisely defined three-dimensional (3D) architectures is paramount. Such scaffolds offer a powerful tool to navigate the complexities of biological targets, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable building blocks. The inherent puckered conformation of the cyclobutane ring provides a rigid framework that can orient substituents into distinct spatial vectors, a feature that is highly sought after in rational drug design.[1]

This guide focuses on a specific, functionalized cyclobutane derivative: This compound . This molecule serves as a versatile synthetic intermediate, combining the conformational rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common pharmacophore and provides a convenient point for amide bond formation or other conjugations, while the bromine atom can be utilized in a variety of cross-coupling reactions or nucleophilic displacements to introduce further molecular complexity.[2][3] This technical guide will provide a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, and potential applications of this important building block in the context of drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is This compound . According to IUPAC nomenclature rules for substituted cycloalkanes, the carboxylic acid functional group is assigned the highest priority and the carbon to which it is attached is designated as position 1 of the cyclobutane ring. The substituents are then numbered to give the lowest possible locants. In this case, the bromine atom is located at the 3-position.[4]

The molecule can exist as two diastereomers: cis and trans, depending on the relative stereochemistry of the bromine and carboxylic acid groups.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO₂ | PubChem[4] |

| Molecular Weight | 179.01 g/mol | PubChem[4] |

| CAS Number | 1378752-12-5 | PubChem[4] |

| Appearance | White solid (predicted) | --- |

| Topological Polar Surface Area | 37.3 Ų | PubChem[4] |

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

References

Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic Acid for Advanced Research

In the landscape of medicinal chemistry, the use of small, conformationally restricted carbocyclic scaffolds is a cornerstone of rational drug design. These structures offer a predictable three-dimensional arrangement of functional groups, which is critical for optimizing ligand-receptor interactions. Among these, the cyclobutane ring serves as a valuable bioisostere for larger or more flexible moieties, providing a unique vectoral orientation for substituents. This guide focuses on this compound, a versatile building block that combines the rigidity of the cyclobutane core with two distinct and orthogonally reactive functional groups: a carboxylic acid and an alkyl bromide. This combination makes it an asset for researchers and drug development professionals aiming to explore novel chemical space and construct complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the starting point for its application in synthesis. This compound is characterized by the properties summarized below. The presence of two stereocenters (at C1 and C3) means the compound can exist as cis and trans diastereomers, each being a racemic mixture of enantiomers.

| Property | Data | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 179.01 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1378752-12-5 (unspecified stereochemistry) | [1][3][4][5] |

| Synonyms | Cyclobutanecarboxylic acid, 3-bromo- | [4] |

| Canonical SMILES | C1C(CC1Br)C(=O)O | [1] |

Synthesis Strategies: A Mechanistic Perspective

Proposed Protocol: Reductive Bromination Pathway

This protocol outlines a two-step process starting from the commercially available 3-oxocyclobutanecarboxylic acid. The causality behind this choice is twofold: the ketone provides a reactive handle for introducing the bromo-substituent, and the carboxylic acid remains a spectator group under these conditions, avoiding the need for protecting group chemistry.

Step 1: Stereoselective Reduction of the Ketone

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, at 0 °C.

-

Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise while maintaining the temperature.

-

Rationale: Sodium borohydride is a selective reducing agent for ketones and aldehydes that will not reduce the carboxylic acid. The choice of solvent and temperature helps control the reaction rate and minimize side reactions. The stereochemical outcome (ratio of cis to trans hydroxy-isomers) will depend on the steric approach control of the hydride attack on the carbonyl.

-

-

Quenching & Workup: After completion (monitored by TLC), carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the pH is ~2-3. Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-hydroxycyclobutane-1-carboxylic acid.

Step 2: Conversion of Hydroxyl to Bromide

-

Activation: Dissolve the crude 3-hydroxycyclobutane-1-carboxylic acid from the previous step in an appropriate aprotic solvent (e.g., dichloromethane).

-

Bromination: Add a brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction).

-

Rationale: These reagents are effective for converting secondary alcohols to alkyl bromides. The Appel reaction often proceeds with inversion of stereochemistry (Sɴ2 mechanism), which can be a powerful tool for stereocontrol if the preceding reduction step yielded a specific stereoisomer.

-

-

Purification: Following the reaction, perform an aqueous workup to remove inorganic byproducts. The final product, this compound, can then be purified by column chromatography or recrystallization.

Reactivity and Application as a Synthetic Building Block

The true value of this compound lies in its bifunctional nature, allowing for sequential or orthogonal derivatization.

-

Carboxylic Acid Moiety: The -COOH group is a versatile handle for forming amide bonds, which are prevalent in pharmaceuticals. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the acid with a wide array of primary and secondary amines to build larger molecules. This functionality is crucial as carboxylic acids are known to improve aqueous solubility and can act as hydrogen-bond donors/acceptors, fulfilling key criteria for bioavailability.[9]

-

Alkyl Bromide Moiety: The bromine atom at the C3 position serves as a stable yet reactive leaving group. It is amenable to nucleophilic substitution (Sɴ2) reactions with various nucleophiles such as amines, thiols, or azides. This allows for the introduction of diverse pharmacophores onto the cyclobutane scaffold. Furthermore, it can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic species, enabling the formation of carbon-carbon bonds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: The compound should be stored sealed in a dry environment at room temperature.[3][5]

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its rigid cyclobutane core provides a defined conformational framework, while its dual functional handles—a carboxylic acid and an alkyl bromide—offer orthogonal reactivity for constructing complex molecules. By understanding its physicochemical properties, potential synthetic routes, and versatile reactivity, scientists can leverage this compound to accelerate the discovery and development of novel therapeutics.

References

- 1. This compound | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1931900-04-7 | trans-3-Bromocyclobutane-1-carboxylic acid - Moldb [moldb.com]

- 3. achmem.com [achmem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 1378752-12-5|this compound|BLD Pharm [bldpharm.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

3-Bromocyclobutane-1-carboxylic acid synthesis starting materials

An In-depth Technical Guide to the Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science, offering a unique four-membered carbocyclic scaffold with versatile functional handles. The inherent ring strain of the cyclobutane moiety, combined with the stereospecific placement of the bromo and carboxylic acid groups, provides a gateway to novel chemical space for the development of therapeutics and advanced materials. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this valuable intermediate, focusing on the selection of starting materials and the underlying principles that govern reaction pathways. It is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of practical and scalable synthetic routes.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "bioisostere" of choice for replacing larger, more flexible, or metabolically labile groups like phenyl rings or gem-dimethyl functionalities in bioactive molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The presence of a bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations, while the carboxylic acid moiety provides a key site for amide bond formation, esterification, or reduction.

This guide will explore the most prominent and reliable synthetic approaches to this compound, evaluating each based on the availability of starting materials, reaction efficiency, scalability, and control over stereochemistry.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each beginning from a different class of precursor. The choice of strategy is often dictated by the availability of starting materials, cost considerations, and the desired isomeric purity of the final product.

Caption: High-level overview of synthetic pathways to this compound.

Route 1: Halodecarboxylation of Dicarboxylic Acid Precursors

This classical approach leverages the Hunsdiecker reaction (or its modern variants) to convert a carboxylic acid group into a bromide. The key challenge lies in the efficient synthesis of a suitable cyclobutane mono- or dicarboxylic acid precursor.

Starting Material: Diethyl Malonate and 1,3-Dihalopropanes

One of the most established methods for constructing the cyclobutane ring is the condensation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene bromide or trimethylene chlorobromide.[1][2]

Mechanism Rationale: The reaction proceeds via a double nucleophilic substitution. Sodium ethoxide is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This nucleophile first displaces one of the halides on the propane chain. An intramolecular cyclization then occurs as the newly formed substituted malonate is deprotonated again, and the resulting carbanion displaces the second halide, closing the four-membered ring.

The primary product is diethyl 1,1-cyclobutanedicarboxylate.[3] A significant side product can be tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of two molecules of diethyl malonate with one molecule of the dihalopropane.[4] Careful control of reaction conditions, such as the rate of addition of the base, is crucial to maximize the yield of the desired cyclobutane product.[1]

Conversion to this compound

-

Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed under basic conditions (e.g., KOH in ethanol) to yield the corresponding dicarboxylic acid salt. Acidification then produces 1,1-cyclobutanedicarboxylic acid.[2] This di-acid can be selectively decarboxylated by heating to yield cyclobutanecarboxylic acid.[2]

-

Hunsdiecker Reaction: The pivotal step is the conversion of the carboxylic acid to the bromide. The Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine.[5][6] The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide and the formation of the alkyl bromide.[7][8]

Caption: Simplified radical mechanism of the Hunsdiecker Reaction.

Causality: For the synthesis of this compound, one would need to start with cyclobutane-1,3-dicarboxylic acid. After forming the mono-silver salt, the Hunsdiecker reaction would yield the target molecule. However, achieving selective mono-salt formation and preventing side reactions can be challenging. A more direct, albeit lower-yielding, approach involves the brominative decarboxylation of the diacid itself using reagents like red mercury oxide and bromine, a method known as the Cristol-Firth modification.[5][9]

Route 2: Functional Group Interconversion from 3-Oxocyclobutanecarboxylic Acid

A highly efficient and more modern approach begins with 3-oxocyclobutanecarboxylic acid, a commercially available and versatile intermediate.[9][10][11] This route offers a more direct path with potentially higher overall yields and better control.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

While commercially available, understanding the synthesis of this key starting material provides valuable context. A common industrial method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide.[10][12] This is followed by acidic hydrolysis and decarboxylation to yield the final keto-acid. Another route uses acetone, bromine, and malononitrile as starting materials.[11]

Reduction to 3-Hydroxycyclobutane-1-carboxylic Acid

The core of this strategy is the selective reduction of the ketone functionality to a secondary alcohol.

Experimental Protocol:

-

Dissolution: 3-Oxocyclobutanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an alcohol like methanol or ethanol, to ensure solubility of both the starting material and the reducing agent.

-

Reduction: The solution is cooled in an ice bath (0-5 °C), and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise.

-

Rationale: The portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent and the carboxylic acid. The borohydride selectively reduces the ketone over the carboxylic acid due to the lower electrophilicity of the carboxyl carbon.

-

Quenching and Workup: After the reaction is complete, the excess borohydride is quenched by careful addition of an acid (e.g., HCl) until the solution is acidic. The product, 3-hydroxycyclobutanecarboxylic acid, is then extracted with an organic solvent like ethyl acetate.[13]

Bromination of 3-Hydroxycyclobutane-1-carboxylic Acid

The final step involves converting the hydroxyl group into a bromide. This is typically achieved via a nucleophilic substitution reaction.

Method A: Using HBr The alcohol can be directly treated with concentrated hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by an SN2 attack by the bromide ion. This method is straightforward but may require harsh conditions and can lead to side products.

Method B: Two-Step Conversion (Recommended) A more reliable method involves a two-step process to avoid harsh acidic conditions that could affect the carboxylic acid.

-

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

-

Nucleophilic Substitution: The resulting tosylate or mesylate intermediate is then treated with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone or DMF. The bromide ion displaces the tosylate/mesylate group via an SN2 reaction to yield this compound. This method generally provides cleaner reactions and higher yields.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Halodecarboxylation | Route 2: From 3-Oxo Precursor |

| Starting Materials | Diethyl malonate, 1,3-dihalopropanes | 3-Oxocyclobutanecarboxylic acid |

| Availability | Readily available and inexpensive | Commercially available, but more expensive |

| Number of Steps | Longer (3-4 steps) | Shorter (2 steps) |

| Overall Yield | Generally lower due to side reactions | Generally higher and more reliable |

| Scalability | Moderate; Hunsdiecker can be difficult to scale | High; standard, scalable reactions |

| Safety/Waste | Uses toxic heavy metals (Ag, Hg) and bromine | Uses borohydride (flammable) but avoids heavy metals |

| Stereocontrol | Difficult to control | Cis/trans isomers can be controlled/separated |

Conclusion

The synthesis of this compound is most effectively and reliably achieved by starting from 3-oxocyclobutanecarboxylic acid. This pathway involves a straightforward reduction of the ketone followed by a robust conversion of the resulting hydroxyl group to a bromide. While the classic approach using malonic ester condensation and a Hunsdiecker-type reaction is mechanistically instructive, it suffers from lower yields, more steps, and the use of hazardous reagents, making it less suitable for large-scale production. For researchers and drug development professionals, the route via the 3-oxo intermediate represents the state-of-the-art, providing a dependable supply of this crucial building block for the exploration of new chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Hunsdiecker Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. orgsyn.org [orgsyn.org]

- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. brainly.in [brainly.in]

- 13. nbinno.com [nbinno.com]

solubility of 3-Bromocyclobutane-1-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromocyclobutane-1-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] For drug development professionals, understanding the solubility of a molecule like this compound is paramount, as it directly impacts bioavailability, formulation strategies, and in-vitro assay reliability.[1][4] Low aqueous solubility can lead to poor absorption and erratic therapeutic outcomes, while solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for screening assays.[1] This guide provides the foundational knowledge and practical methodologies to confidently assess and understand the solubility of this compound.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. This compound possesses a unique combination of functional groups and structural features that dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7BrO2 | --INVALID-LINK--[5] |

| Molecular Weight | 179.01 g/mol | --INVALID-LINK--[5] |

| IUPAC Name | This compound | --INVALID-LINK--[5] |

| Structure | A cyclobutane ring substituted with a bromine atom and a carboxylic acid group. | --INVALID-LINK--[5] |

The key structural features influencing solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group is the primary driver for solubility in polar solvents.

-

Cyclobutane Ring: This four-membered carbocyclic ring is a nonpolar, hydrophobic moiety.[7] Its presence will contribute to solubility in less polar organic solvents.

-

Bromine Atom (-Br): As a halogen, bromine is more electronegative than carbon, introducing a degree of polarity to the C-Br bond. However, its overall contribution to polarity is less significant than the carboxylic acid group.

Predicted Solubility Profile: The "Like Dissolves Like" Principle in Action

The foundational principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[6][8] Based on the structure of this compound, we can predict its solubility across different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. The carboxylic acid group of our target molecule will readily form hydrogen bonds with solvents like methanol and ethanol, leading to good solubility .[9] However, as the nonpolar character of the solvent decreases (i.e., in water), the hydrophobic cyclobutane ring will start to dominate, leading to sparingly soluble or slightly soluble behavior in water.[7][9] The solubility of carboxylic acids in water generally decreases as the size of the hydrophobic alkyl chain increases.[6][9]

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

These solvents are polar but do not have hydrogen bond-donating capabilities. The dipole-dipole interactions between the solvent and the polar carboxylic acid and C-Br bonds will be the primary driving force for dissolution.[6] Therefore, this compound is expected to have good to moderate solubility in these solvents.[7] DMSO is a particularly strong solvent for many organic compounds and is often used for preparing stock solutions for biological screening.[1][4]

Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents, the primary intermolecular forces are weak London dispersion forces.[6] The highly polar carboxylic acid group will have unfavorable interactions with these solvents. While the nonpolar cyclobutane ring has some affinity for these solvents, the overall molecule is too polar to dissolve to a significant extent. Therefore, this compound is expected to have low to negligible solubility in nonpolar solvents.[8]

Solubility in Basic Aqueous Solutions (e.g., aqueous NaOH, NaHCO3)

Carboxylic acids, being acidic, will react with bases to form salts.[10][11][12] The resulting carboxylate salt is ionic and therefore highly polar, leading to a significant increase in aqueous solubility.[10] This property is often exploited for extraction and purification purposes.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen Bonding, Dipole-Dipole |

| Water | Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetone, DMF, DMSO | Good to Moderate | Dipole-Dipole |

| Nonpolar | Hexane, Toluene | Low to Negligible | London Dispersion Forces |

| Basic Aqueous | 5% aq. NaOH | Soluble (due to reaction) | Ion-Dipole |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a well-controlled experiment is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[13]

The Shake-Flask Method: A Trusted Approach

This method involves equilibrating an excess of the solid compound with the solvent of interest for a sufficient period to reach saturation.[2][13] The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[13]

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4] Longer times may be necessary and should be validated.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PVDF filter) to remove any undissolved solid particles.[14] The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Concentration Analysis:

-

The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.[14][15]

-

High-Performance Liquid Chromatography (HPLC): This is a more universal and highly sensitive method. The filtrate is injected into an HPLC system, and the peak area is compared to a calibration curve prepared from standards of known concentrations.[3][16]

-

-

Calculation:

-

The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

-

Mechanistic Insights into Solubility

A deeper understanding of the intermolecular forces at play provides a causal explanation for the observed solubility behavior.

Caption: Intermolecular interactions driving the solubility of this compound.

The strong hydrogen bonding capability of the carboxylic acid group is the dominant factor for its solubility in polar protic solvents.[6] In polar aprotic solvents, the significant dipole moment of the carboxylic acid group and the C-Br bond allows for favorable dipole-dipole interactions.[17] Conversely, the mismatch in polarity between the solute and nonpolar solvents leads to weak interactions and poor solubility.

Conclusion and Future Directions

This guide has established a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. While a predicted solubility profile provides a strong starting point, it is imperative for researchers to perform experimental measurements as outlined to obtain quantitative data relevant to their specific conditions (e.g., temperature, solvent purity). The provided protocol for the shake-flask method offers a reliable pathway to generate this crucial data. Future studies could explore the impact of temperature on solubility to construct solubility curves and investigate the dissolution kinetics, which are also vital parameters in pharmaceutical development.[14]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bioassaysys.com [bioassaysys.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. enamine.net [enamine.net]

- 5. This compound | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Physical Properties of Carboxylic Acids [jove.com]

- 10. chem.ws [chem.ws]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis/Trans Isomers of 3-Bromocyclobutane-1-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of growing importance in medicinal chemistry, offers a rigid scaffold that can enforce specific vectoral orientations of functional groups, profoundly impacting molecular recognition and pharmacological activity. As a 1,3-disubstituted pattern, 3-bromocyclobutane-1-carboxylic acid presents two distinct spatial arrangements: cis and trans. The correct assignment and selective synthesis of these stereoisomers are paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comprehensive overview of the stereochemical nuances, synthesis strategies, and detailed analytical protocols for the unambiguous differentiation of the cis and trans isomers of this compound, grounded in field-proven insights for drug development professionals.

The Strategic Importance of 1,3-Disubstituted Cyclobutanes in Drug Design

The utility of the cyclobutane core in drug design stems from its unique structural and conformational properties. Unlike flexible aliphatic linkers, the puckered four-membered ring introduces conformational restriction, which can minimize the entropic penalty upon ligand binding to a biological target.[1] This often translates to enhanced binding affinity and selectivity.

The 1,3-disubstitution pattern is particularly valuable for several reasons:

-

Vectoral Control: It projects substituents in well-defined spatial vectors, mimicking the geometry of other common scaffolds, such as 1,4-disubstituted phenyl rings, while introducing a three-dimensional, sp³-rich character that can improve physicochemical properties like solubility.[2]

-

Achiral Core: In most cases, including the title compound, the 1,3-disubstituted core is achiral, simplifying synthesis as enantioselective methods are not required.[2]

-

Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[1]

Prominent drug candidates, such as the histamine H3 receptor antagonist PF-03654746 and the Janus kinase (JAK) inhibitor abrocitinib, feature 1,3-disubstituted cyclobutane moieties, underscoring their significance in modern medicinal chemistry.[3][4] The carboxylic acid functional group is a frequent component in pharmaceuticals, enhancing solubility and providing a key interaction point (e.g., hydrogen bonding, salt bridge formation) with protein targets. The bromine atom serves as both a sterically defined substituent and a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Stereoselective Synthesis: Accessing the Cis and Trans Isomers

The divergent spatial arrangement of the substituents in cis and trans isomers necessitates distinct stereocontrolled synthetic strategies. The choice of reaction pathway is critical for isolating the desired isomer.

Synthesis of cis-3-Bromocyclobutane-1-carboxylic Acid

The cis isomer is often accessible through methods that involve the reduction of a planar or near-planar precursor, where a directing group or steric hindrance guides the approach of a reagent from one face of the molecule. A robust strategy involves the diastereoselective reduction of a 3-substituted cyclobutanone derivative.

Workflow: Diastereoselective Reduction for Cis Isomer

Caption: Synthetic workflow for the cis isomer.

Causality Behind Stereoselection: In the reduction of a cyclobutylidene derivative (formed from 3-bromocyclobutanone), the reducing agent (e.g., sodium borohydride) will preferentially attack from the less sterically hindered face of the double bond. The pre-existing bromine substituent at the 3-position influences the conformation of the ring, creating a facial bias that directs the incoming hydride to deliver the new hydrogen atom trans to the bromine, resulting in a cis relationship between the bromine and the newly formed stereocenter which becomes part of the carboxylic acid side chain after subsequent steps.

Synthesis of trans-3-Bromocyclobutane-1-carboxylic Acid

Accessing the trans isomer often requires a different mechanistic approach, such as a nucleophilic substitution on a cyclobutane ring that proceeds with inversion of configuration, or an equilibration process that favors the thermodynamically more stable isomer.

Protocol: Representative Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol While a direct protocol for trans-3-bromocyclobutane-1-carboxylic acid is not readily available in cited literature, a highly trans-diastereoselective synthesis of a related cyclobutanol derivative has been reported, which provides a strategic blueprint.[5] This approach utilizes a ketoreductase (KRED) biocatalyst for a highly stereoselective reduction of a ketone precursor. Adapting this logic, one could envision a chemo-enzymatic route where a 3-bromocyclobutanone is reduced to the trans-alcohol with high diastereoselectivity, followed by oxidation to the carboxylic acid.

Conceptual Workflow: Chemo-enzymatic Route to Trans Isomer

Caption: Conceptual workflow for the trans isomer.

Causality Behind Stereoselection: The stereochemical outcome is dictated by the precise three-dimensional architecture of the enzyme's active site. The substrate, 3-bromocyclobutanone, is constrained in a specific orientation, exposing only one face of the carbonyl group to the hydride source (NADPH). This exquisite level of molecular recognition ensures the reduction occurs with high diastereoselectivity to yield the trans alcohol. Subsequent oxidation of the alcohol to the carboxylic acid preserves the stereochemistry at C3.

Structural Elucidation: A Spectroscopic Guide to Differentiation

Unambiguous characterization of the cis and trans isomers is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial relationships between the substituents result in distinct chemical shifts and proton-proton coupling constants.

¹H NMR Spectroscopy: The Definitive Tool

The key to differentiation lies in the signals of the methine protons at C1 (CH-COOH) and C3 (CH-Br).

-

Cis Isomer: The two methine protons are on the same face of the ring. Due to the puckered nature of the cyclobutane ring, the through-space and through-bond interactions will differ significantly from the trans isomer. The symmetry of the cis isomer is lower, which can lead to more complex splitting patterns for the methylene protons (C2 and C4).

-

Trans Isomer: The two methine protons are on opposite faces of the ring. This arrangement often results in a higher degree of molecular symmetry. The coupling constants (³J) between the methine protons and the adjacent methylene protons will differ from those in the cis isomer due to different dihedral angles.

Generally, for substituted cycloalkanes, the coupling constant between vicinal protons is dependent on the dihedral angle. While cyclobutanes are not as rigid as cyclohexanes, similar principles apply. The different average conformations of the cis and trans isomers will lead to different ³J values.[6]

¹³C NMR Spectroscopy: A Question of Symmetry

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

-

Cis Isomer: Possesses a plane of symmetry that bisects the C2-C4 bond. As a result, C2 and C4 are chemically equivalent. This would lead to an expectation of 4 distinct signals: C1 (COOH), C(OOH), C2/C4, and C3.

-

Trans Isomer: Possesses a C₂ axis of symmetry. This also results in the equivalence of C2 and C4. Therefore, the trans isomer is also expected to show 4 signals.

While the signal count may be the same, the chemical shifts will differ. Steric compression (γ-gauche effect) in the more sterically crowded isomer can cause upfield shifts for the involved carbon atoms.[7] In 1,3-disubstituted cyclobutanes, the cis isomer is generally considered less sterically strained than the trans isomer, where one substituent may be forced into a more sterically hindered pseudo-axial position.[8] This can lead to subtle but measurable differences in the ¹³C chemical shifts.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted key NMR parameters for differentiating the isomers. These are generalized values based on known principles of cyclobutane spectroscopy.[6][7][9]

| Parameter | cis-3-Bromocyclobutane-1-carboxylic acid | trans-3-Bromocyclobutane-1-carboxylic acid | Rationale for Differentiation |

| ¹H NMR | |||

| Chemical Shift (CH-Br) | Predicted to be slightly different from the trans isomer. | Predicted to be slightly different from the cis isomer. | The magnetic environment of the proton is altered by the relative orientation of the polar carboxylic acid group. |

| Chemical Shift (CH-COOH) | Predicted to be slightly different from the trans isomer. | Predicted to be slightly different from the cis isomer. | The magnetic environment is influenced by the proximity and orientation of the electronegative bromine atom. |

| Coupling Constants (³J) | Distinct set of coupling constants between C1-H/C2-H₂ and C3-H/C2-H₂. | Different set of coupling constants compared to the cis isomer. | The dihedral angles between vicinal protons differ in the average conformations of the two isomers, leading to measurably different J-values. This is the most reliable diagnostic. |

| ¹³C NMR | |||

| Number of Signals | 4 (C1, C=O, C2/C4, C3) | 4 (C1, C=O, C2/C4, C3) | Both isomers possess an element of symmetry that renders the two methylene carbons equivalent. |

| Chemical Shift (C1, C3) | Predicted to be at slightly different chemical shifts compared to trans. | Predicted to be at slightly different chemical shifts compared to cis. | Differences in steric interactions (γ-gauche effects) due to the puckered ring conformation will influence the carbon chemical shifts. |

Experimental Protocol: Isomer Differentiation by NMR

This protocol outlines a self-validating system for the characterization of a synthesized batch of this compound.

Objective: To unambiguously determine the cis/trans stereochemistry of a sample.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a high-resolution spectrometer (≥400 MHz is recommended).

-

Ensure sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Advanced NMR (If Required):

-

If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of stereochemistry. For the cis isomer, a cross-peak should be observable between the methine protons at C1 and C3, indicating their spatial proximity. This cross-peak would be absent in the trans isomer.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Measure the chemical shifts (δ) and coupling constants (J) for all signals.

-

Compare the observed coupling constants and chemical shifts to the predicted values in the table above and to data from closely related structures in the literature. The magnitude of the vicinal coupling constants is the most powerful diagnostic tool.

-

Conclusion

The cis and trans isomers of this compound represent distinct chemical entities with potentially divergent biological profiles. For scientists engaged in drug discovery, the ability to selectively synthesize and rigorously characterize these isomers is not merely an academic exercise but a critical component of rational drug design. By leveraging stereoselective synthetic strategies and detailed spectroscopic analysis, particularly multi-dimensional NMR, researchers can confidently assign stereochemistry, enabling the precise exploration of chemical space and the advancement of new therapeutic agents.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Theoretical Properties of 3-Bromocyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 3-Bromocyclobutane-1-carboxylic acid, a functionalized cyclobutane with potential applications in medicinal chemistry and materials science. Due to a scarcity of direct experimental data, this document synthesizes information from analogous compounds and employs established principles of organic chemistry to predict its structural, spectroscopic, and reactive characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's behavior and potential. We will delve into its stereochemistry, conformational analysis, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and anticipated chemical reactivity, providing a robust theoretical framework to guide future experimental work.

Molecular Structure and Stereoisomerism

This compound possesses a puckered four-membered ring, a structural feature that significantly influences its properties. The cyclobutane ring is not planar but exists in a dynamic equilibrium between two "butterfly" conformations to alleviate torsional strain.[1] This non-planar structure gives rise to stereoisomerism.

The molecule has two stereogenic centers at the C1 and C3 positions, leading to the possibility of cis and trans diastereomers. In the cis isomer, the bromine atom and the carboxylic acid group are on the same face of the ring, while in the trans isomer, they are on opposite faces.

Conformational Analysis and Stability

For 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This counterintuitive phenomenon arises from the puckered nature of the ring. In the trans isomer, one substituent is forced into a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions with a hydrogen atom on the opposite side of the ring.[2][3] In contrast, the cis isomer can adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain.[3][4] However, it is important to note that exceptions to this general rule exist, particularly when strong dipole-dipole interactions are at play.[5]